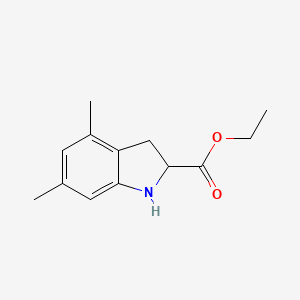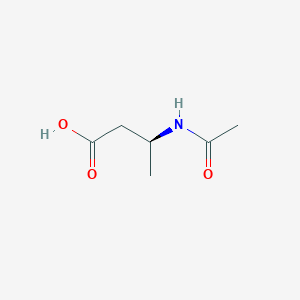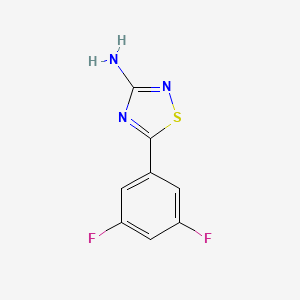
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine: is a chemical compound with the following molecular formula:
C6H5F2N3S
and a molecular weight of approximately 157.91 g/mol . It belongs to the class of thiadiazole derivatives and exhibits interesting properties due to its fluorine substitution pattern.Méthodes De Préparation
Synthetic Routes:: The synthesis of 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine involves the following steps:
Amination of 3,5-Difluorophenylboronic acid: The boronic acid derivative reacts with an amine source (such as ammonia or an amine salt) to form the desired thiadiazole amine.
Thiadiazole Formation: The aminated boronic acid undergoes cyclization with sulfur and nitrogen sources to yield the target compound.
Amination: The reaction typically occurs under mild conditions (room temperature to reflux) using a suitable solvent (e.g., ethanol, water).
Thiadiazole Formation: Cyclization reactions are often carried out in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Industrial Production Methods:: Industrial-scale production may involve continuous flow processes or batch reactions. Optimization of reaction conditions, catalysts, and purification methods ensures efficient large-scale synthesis.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield the corresponding amine or hydrazine derivatives.
Substitution: Substitution reactions at the fluorine atoms can modify the compound’s properties.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., bromine, chlorine) for fluorine substitution.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Amines or hydrazines.
- Substitution: Various fluorinated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have applications in drug discovery.
Industry: Employed in material science and agrochemical research.
Mécanisme D'action
The exact mechanism of action for 5-(3,5-Difluorophenyl)-1,2,4-thiadiazol-3-amine remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, this compound’s unique fluorine substitution pattern sets it apart from other thiadiazoles.
Propriétés
Formule moléculaire |
C8H5F2N3S |
|---|---|
Poids moléculaire |
213.21 g/mol |
Nom IUPAC |
5-(3,5-difluorophenyl)-1,2,4-thiadiazol-3-amine |
InChI |
InChI=1S/C8H5F2N3S/c9-5-1-4(2-6(10)3-5)7-12-8(11)13-14-7/h1-3H,(H2,11,13) |
Clé InChI |
QZHYLXQWPGQHLE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C2=NC(=NS2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


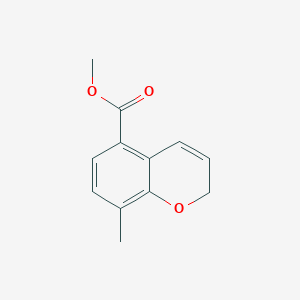
![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)

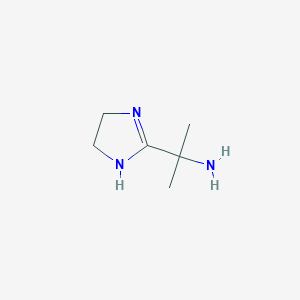


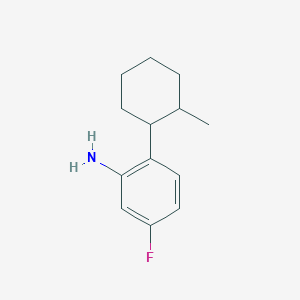
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
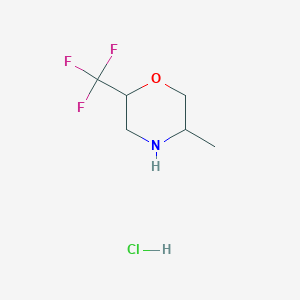
![6-Methyl-2-(3-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13217323.png)
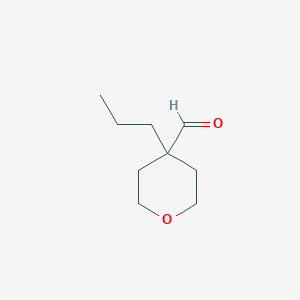
![4-Methanesulfonyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13217332.png)
